N-[2-(2-furyl)ethyl]-3-(2-pyrimidinylamino)benzamide
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Overview
Description
N-[2-(2-furyl)ethyl]-3-(2-pyrimidinylamino)benzamide is an organic compound that features a benzamide core with furyl and pyrimidinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-furyl)ethyl]-3-(2-pyrimidinylamino)benzamide typically involves the reaction of 2-furylethylamine with 3-(2-pyrimidinylamino)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-furyl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The furyl ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-furyl)ethyl]-3-(2-pyrimidinylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-furyl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-furyl)ethyl)-4-(4-morpholinyl)-3-nitro-N-(2-pyridinyl)benzamide
- N-(2-(2-furyl)-1-(((2-methoxyethyl)amino)carbonyl)vinyl)benzamide
- 3-bromo-N-(1-(2-furyl)ethyl)-N-(2-pyridinyl)benzamide
Uniqueness
N-[2-(2-furyl)ethyl]-3-(2-pyrimidinylamino)benzamide is unique due to its specific combination of furyl and pyrimidinyl groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H16N4O2 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C17H16N4O2/c22-16(18-10-7-15-6-2-11-23-15)13-4-1-5-14(12-13)21-17-19-8-3-9-20-17/h1-6,8-9,11-12H,7,10H2,(H,18,22)(H,19,20,21) |
InChI Key |
VTVNMEOGBMOJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NCCC3=CC=CO3 |
Origin of Product |
United States |
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